(4-Chlorophenylthio)acetic acid
Overview
Description
(4-Chlorophenylthio)acetic acid is an organic compound with the molecular formula C8H7ClO2S. It is characterized by the presence of a chlorophenyl group attached to a thioacetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenylthio)acetic acid typically involves the reaction of 4-chlorothiophenol with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The purification of the final product is achieved through recrystallization or distillation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, alkoxides; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives of this compound.
Scientific Research Applications
(4-Chlorophenylthio)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It serves as a precursor in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenylthio)acetic acid involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with cysteine residues, leading to the inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors for therapeutic purposes. The molecular targets include enzymes involved in metabolic pathways and signal transduction processes.
Comparison with Similar Compounds
Phenylthioacetic acid: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
(4-Bromophenylthio)acetic acid: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and reactivity.
(4-Methylphenylthio)acetic acid: Contains a methyl group instead of chlorine, leading to variations in its chemical behavior and applications.
Uniqueness: (4-Chlorophenylthio)acetic acid is unique due to the presence of the chlorine atom, which enhances its electrophilic character and reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKLXLYGMAWXDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187657 | |
Record name | Acetic acid, ((p-chlorophenyl)thio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3405-88-7 | |
Record name | 2-[(4-Chlorophenyl)thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3405-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, ((p-chlorophenyl)thio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003405887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3405-88-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, ((p-chlorophenyl)thio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Chlorophenylthio)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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